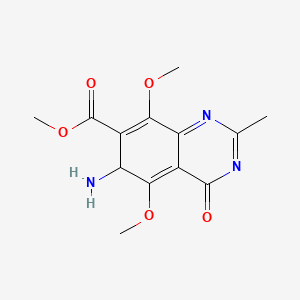
Benzestrol Dimethyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzestrol Dimethyl Ether, also known as 2,4-Di(p-anisyl)-3-ethylhexane, is a synthetic nonsteroidal estrogen. It belongs to the stilbestrol group, which is known for its estrogenic properties. This compound has been used in various scientific research applications due to its potent estrogenic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzestrol Dimethyl Ether involves the reaction of 2,4-Di(p-hydroxyphenyl)-3-ethylhexane with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzestrol Dimethyl Ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
Scientific Research Applications
Benzestrol Dimethyl Ether has been extensively studied for its estrogenic properties. It has applications in:
Chemistry: Used as a model compound to study estrogenic activity and its interactions with various receptors.
Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and other estrogen-related conditions.
Industry: Utilized in the synthesis of other estrogenic compounds and as a reference standard in analytical chemistry.
Mechanism of Action
Benzestrol Dimethyl Ether exerts its effects by binding to estrogen receptors in the body. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound’s molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various physiological processes such as cell growth, differentiation, and reproduction.
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar estrogenic activity.
Hexestrol: A related compound with potent estrogenic effects.
Methestrol: Another member of the stilbestrol group with estrogenic properties.
Uniqueness
Benzestrol Dimethyl Ether is unique due to its specific structural modifications, which enhance its binding affinity to estrogen receptors compared to other similar compounds. This makes it a valuable tool in scientific research for studying estrogen receptor interactions and developing new estrogenic drugs.
Properties
IUPAC Name |
1-[3-ethyl-4-(4-methoxyphenyl)hexan-2-yl]-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-16,21-22H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJXPLKDGPKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(CC)C(C)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747090 |
Source


|
| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-87-3 |
Source


|
| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)



![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)


